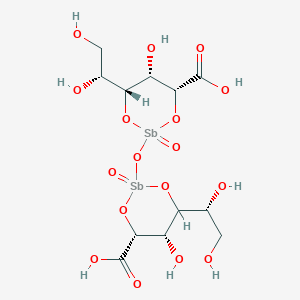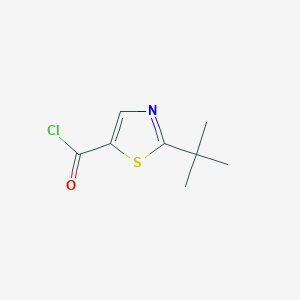![molecular formula C9H9F3N2O3S B12954268 1-Methyl-1H-benzo[d]imidazole trifluoromethanesulfonate](/img/structure/B12954268.png)
1-Methyl-1H-benzo[d]imidazole trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1H-benzo[d]imidazole trifluoromethanesulfonate is a chemical compound with the molecular formula C9H9F3N2O3S. It is known for its unique structure, which includes a benzimidazole core substituted with a methyl group and a trifluoromethanesulfonate group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-Methyl-1H-benzo[d]imidazole trifluoromethanesulfonate typically involves the reaction of 1-methylbenzimidazole with trifluoromethanesulfonic anhydride. The reaction is carried out under controlled conditions to ensure high yield and purity. The general synthetic route can be summarized as follows:
Starting Materials: 1-Methylbenzimidazole and trifluoromethanesulfonic anhydride.
Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The temperature is maintained at a controlled level, often around room temperature or slightly elevated.
Procedure: 1-Methylbenzimidazole is dissolved in an appropriate solvent, such as dichloromethane. Trifluoromethanesulfonic anhydride is then added dropwise to the solution while stirring. The reaction mixture is allowed to stir for a specific period, typically several hours, to ensure complete conversion.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
1-Methyl-1H-benzo[d]imidazole trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Oxidation and Reduction: The benzimidazole core can undergo oxidation to form N-oxides or reduction to form dihydro derivatives.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic or heteroaromatic compounds to form more complex structures.
Common reagents used in these reactions include bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-1H-benzo[d]imidazole trifluoromethanesulfonate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological molecules makes it useful in biochemical research.
Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development. Its derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-Methyl-1H-benzo[d]imidazole trifluoromethanesulfonate involves its interaction with specific molecular targets. The trifluoromethanesulfonate group enhances the compound’s ability to interact with enzymes and proteins, leading to inhibition or modulation of their activity. The benzimidazole core can interact with nucleic acids and other biomolecules, affecting various biological pathways.
Comparison with Similar Compounds
1-Methyl-1H-benzo[d]imidazole trifluoromethanesulfonate can be compared with other similar compounds, such as:
1-Methylbenzimidazole: Lacks the trifluoromethanesulfonate group, making it less reactive in certain chemical reactions.
1-Phenyl-1H-imidazol-3-ium trifluoromethanesulfonate: Similar in structure but with a phenyl group instead of a methyl group, leading to different reactivity and applications.
N-Methylbenzimidazolium triflate: Another related compound with similar properties but different reactivity due to the presence of the triflate group.
The uniqueness of this compound lies in its combination of the benzimidazole core with the trifluoromethanesulfonate group, providing a balance of stability and reactivity that is valuable in various scientific research applications.
Properties
Molecular Formula |
C9H9F3N2O3S |
|---|---|
Molecular Weight |
282.24 g/mol |
IUPAC Name |
1-methylbenzimidazole;trifluoromethanesulfonic acid |
InChI |
InChI=1S/C8H8N2.CHF3O3S/c1-10-6-9-7-4-2-3-5-8(7)10;2-1(3,4)8(5,6)7/h2-6H,1H3;(H,5,6,7) |
InChI Key |
SLCPRHIKNIDSJJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=CC=CC=C21.C(F)(F)(F)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![sodium;[(2R)-3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12954202.png)
![3-Bromo-6-fluoro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12954216.png)
![Methyl 7-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate](/img/structure/B12954219.png)

![tert-Butyl 7,12-diazadispiro[2.1.5.2]dodecane-12-carboxylate](/img/structure/B12954226.png)
![6-Bromo-1H-imidazo[4,5-c]pyridine-2(3H)-thione](/img/structure/B12954229.png)


![methyl (Z)-3-(4-(6-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-benzo[d]imidazol-2-yl)-3,5-dimethylphenyl)acrylate](/img/structure/B12954245.png)



